2-(Methylsulfonyl)-2-azaspiro[3.3]heptan-6-amine
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Overview
Description
- This compound has the chemical formula C6H11NO and a molecular weight of 113.16 g/mol.
- Its IUPAC name is 2-oxaspiro[3.3]heptan-6-amine.
- The compound features a spirocyclic structure, with a nitrogen atom incorporated into a seven-membered ring.
- It is a white crystalline solid and is stable at room temperature .
Preparation Methods
Synthetic Routes: The synthesis of 2-(Methylsulfonyl)-2-azaspiro[3.3]heptan-6-amine involves several steps. One common approach is via cyclization of a precursor compound.
Reaction Conditions: Specific reaction conditions may vary, but typically involve heating the precursor with appropriate reagents.
Industrial Production: Information on large-scale industrial production methods is limited, but research laboratories often prepare it through custom synthesis .
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For example, it may react with oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride).
Major Products: These reactions can yield different products, such as amine derivatives or spirocyclic compounds.
Scientific Research Applications
Chemistry: Researchers explore its reactivity and use it as a building block in organic synthesis.
Biology: It may serve as a scaffold for designing bioactive molecules.
Industry: Limited information exists on industrial applications, but it might find use in specialty chemicals .
Mechanism of Action
- Detailed mechanisms are scarce, but it likely interacts with biological targets via its amine group.
- Further studies are needed to elucidate specific pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds: While direct analogs are rare, other spirocyclic amines or sulfonamides may share structural features.
Uniqueness: Its spirocyclic nature and methylsulfonyl group distinguish it from more common amines.
Remember that this compound’s research landscape is still evolving, and further investigations will enhance our understanding.
Properties
Molecular Formula |
C7H14N2O2S |
---|---|
Molecular Weight |
190.27 g/mol |
IUPAC Name |
2-methylsulfonyl-2-azaspiro[3.3]heptan-6-amine |
InChI |
InChI=1S/C7H14N2O2S/c1-12(10,11)9-4-7(5-9)2-6(8)3-7/h6H,2-5,8H2,1H3 |
InChI Key |
PQGWINBXRZBGOY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CC2(C1)CC(C2)N |
Origin of Product |
United States |
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